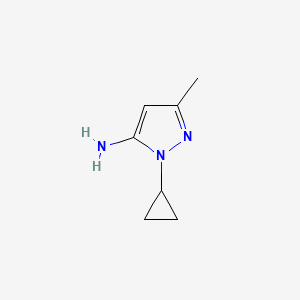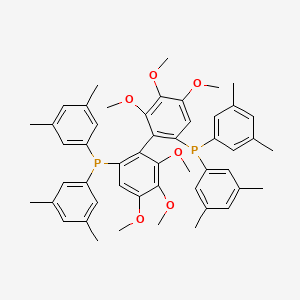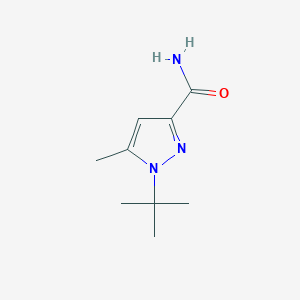
2-(Naphthalen-2-yl)benzoic acid, 95%
Vue d'ensemble
Description
2-(Naphthalen-2-yl)benzoic acid (2-NPA) is a widely used organic compound, with a variety of applications in research. It is a white, crystalline solid with a melting point of 97-99°C and a molecular weight of 216.24 g/mol. 2-NPA is a versatile compound, having a wide range of utility in organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
2-(Naphthalen-2-yl)benzoic acid, 95% is used in a range of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. It is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block in the synthesis of polymers. In addition, 2-(Naphthalen-2-yl)benzoic acid, 95% is used in the synthesis of a range of organic compounds, including dyes, pharmaceuticals, and pesticides.
Mécanisme D'action
2-(Naphthalen-2-yl)benzoic acid, 95% is an aromatic compound with a conjugated system of double bonds. It is believed to act as an electron donor, donating electrons to other molecules. This allows it to participate in a range of chemical reactions, such as Diels-Alder reactions, addition reactions, and electrophilic aromatic substitution reactions.
Biochemical and Physiological Effects
2-(Naphthalen-2-yl)benzoic acid, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Naphthalen-2-yl)benzoic acid, 95% is a versatile compound with a wide range of applications in research. Its main advantages include its low cost and ease of synthesis. Its main limitation is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-(Naphthalen-2-yl)benzoic acid, 95%. These include further investigation into its biochemical and physiological effects, its use in organic synthesis, and its potential applications in materials science. In addition, further research could be conducted into its use as a pharmaceutical intermediate and its potential applications in the synthesis of polymers. Finally, further research could be conducted into its use as a reagent in organic synthesis, as well as its potential use in the synthesis of dyes, pharmaceuticals, and pesticides.
Méthodes De Synthèse
2-(Naphthalen-2-yl)benzoic acid, 95% can be synthesized from the reaction of 2-naphthol and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
2-naphthalen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGCGUWFPZVPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319143 | |
| Record name | 2-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5693-33-4 | |
| Record name | NSC340247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)


![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)






![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)